molecular formula C14H16FN3O3S2 B2865543 N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886955-97-1

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2865543
CAS No.: 886955-97-1
M. Wt: 357.42
InChI Key: BBUUGROWSPJHTB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic small molecule of significant interest in early-stage drug discovery and chemical biology research. This compound features a 1,2,4-benzothiadiazine 1,1-dioxide core, a scaffold noted for its potential to interact with various biological targets. The molecular architecture, which combines a fluorinated heterocyclic system with a thioacetamide linker and a cyclopentyl group, suggests potential for high-affinity binding and selectivity. Researchers can leverage this compound as a key chemical tool for probing protein-ligand interactions, particularly in the development of novel enzyme inhibitors or receptor modulators. Its structure makes it a valuable candidate for high-throughput screening campaigns aimed at identifying lead compounds for further optimization. Modern screening techniques, such as X-ray fluorescence spectrometry, can be employed to study its binding affinity and selectivity against specific protein receptors without the need for molecular tagging that can alter its biological activity (see, for example, the general methods described in EP2511844A2) . This chemical is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c15-9-5-6-11-12(7-9)23(20,21)18-14(17-11)22-8-13(19)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUGROWSPJHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol with cyclopentylamine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazine ring.

Scientific Research Applications

N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of protein kinases or modulate ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The benzothiadiazine (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine) core distinguishes this compound from analogs with indole, triazole, or simple benzene backbones. Key comparisons include:

  • Benzothiadiazine vs. Indole : Benzothiadiazine’s sulfone (-SO₂-) group enhances polarity and hydrogen-bonding capacity compared to the indole scaffold in compounds like (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] acetamide (). This may improve solubility but reduce membrane permeability.
  • Benzothiadiazine vs. Triazole : The triazole ring in N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () offers metabolic stability via aromatic nitrogen atoms, whereas benzothiadiazine’s sulfone group provides oxidative stability and electrostatic interactions.

Substituent Effects

  • Fluorine Substituent : The 7-fluoro group on the benzothiadiazine ring likely enhances metabolic stability and electron-withdrawing effects, similar to fluorinated indole derivatives in . This contrasts with chloro or nitro substituents in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which may increase reactivity but reduce bioavailability.
  • Sulfanyl vs. This difference could impact binding kinetics in enzyme inhibition.
  • N-Substituents : The cyclopentyl group on the acetamide nitrogen introduces steric hindrance, comparable to the cyclohexyl-methyl group in . Such substituents may shield the molecule from enzymatic degradation but could limit solubility.

Physicochemical Properties

Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]-acetamide
Molecular Weight ~400 g/mol (estimated) 306.72 g/mol 448.33 g/mol
Polar Groups Sulfone, sulfanyl, fluorine Sulfonyl, nitro, chloro Triazole, sulfanyl, bromo
Solubility Moderate (polar solvents) Low (non-polar solvents) Low to moderate
Key Interactions Hydrogen bonding (SO₂, NH) π-π stacking (nitro group) Van der Waals (triazole)

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